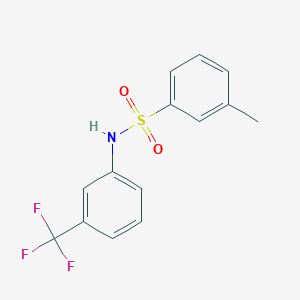

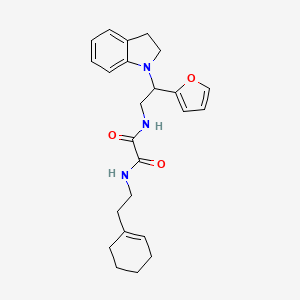

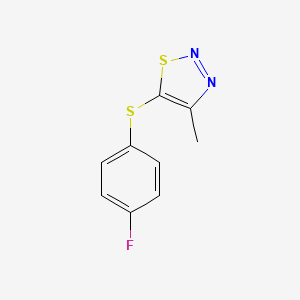

![molecular formula C18H18N2O2S B2805550 2-(3,4-二氢异喹啉-2(1H)-基)-4,7-二甲氧基苯并[d]噻唑 CAS No. 863001-50-7](/img/structure/B2805550.png)

2-(3,4-二氢异喹啉-2(1H)-基)-4,7-二甲氧基苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of dihydroisoquinoline, a type of isoquinoline. Isoquinolines are heterocyclic organic compounds and are part of many bioactive molecules and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Dihydroisoquinolines can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Computational methods could also provide some predictions .科学研究应用

合成与生物活性

合成并表征了一系列化合物,包括类似于 2-(3,4-二氢异喹啉-2(1H)-基)-4,7-二甲氧基苯并[d]噻唑的化合物,揭示了在各种生物学实验中具有显著的活性。这些化合物在体内和体外均表现出显着的精神活性、抗炎和细胞毒性。它们的镇静作用、抗炎作用、对肿瘤细胞系的选择性细胞毒性和抗菌作用表明具有广泛的潜在治疗应用。这些化合物的结构特征和理化参数与其生物活性相关,表明特定的结构特征可以增强它们的功效 (Zablotskaya 等人,2013 年)。

抗菌和抗增殖特性

研究了与所讨论的化学结构密切相关的衍生自 1,3,4-噻二唑化合物的席夫碱的生物活性。这些化合物,包括具有 2,5-二甲氧基亚苄基和 3,4-二甲氧基喹啉-2-基的化合物,对氧化损伤表现出很高的 DNA 保护能力,并对特定病原体表现出很强的抗菌活性。值得注意的是,一些化合物对癌细胞系表现出有效的细胞毒性,表明它们在癌症治疗中的潜力。分子对接研究进一步阐明了其抗癌和抗菌特性的机制,提供了结构元素如何影响生物活性的见解 (Gür 等人,2020 年)。

植物化学成分和结构分析

在 Calycotome villosa 亚种 intermedia 种子的植物化学研究中,分离出了一种新的二氢异喹啉-N-氧化生物碱,展示了具有二氢异喹啉结构的天然化合物的多样性。通过广泛的光谱分析和 X 射线衍射阐明了该化合物的结构,突出了结构测定在了解此类分子的生物潜能方面的重要性 (Elkhamlichi 等人,2017 年)。

镇痛和抗炎活性

合成了包含 3,4-二氢异喹啉基序的化合物,并评估了它们的镇痛和抗炎特性。这些研究表明,某些衍生物具有与常规药物如安乃近相当的镇痛作用,并表现出显着的抗炎活性。这表明它们作为疼痛和炎症管理的新型治疗剂的潜力 (Yusov 等人,2019 年)。

作用机制

Target of Action

The primary target of this compound is the NR1/2B subtype of NMDA receptors . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function.

Mode of Action

This compound acts as an antagonist at the NR1/2B subtype of NMDA receptors . This means it binds to these receptors and blocks their activity, preventing the normal action of glutamate, the neurotransmitter that usually activates these receptors.

未来方向

属性

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-21-14-7-8-15(22-2)17-16(14)19-18(23-17)20-10-9-12-5-3-4-6-13(12)11-20/h3-8H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZGRPZXTKBFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326033 |

Source

|

| Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815886 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

863001-50-7 |

Source

|

| Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

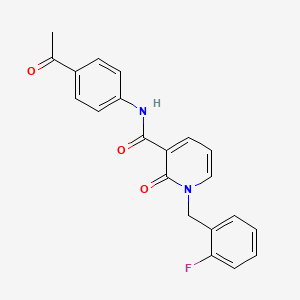

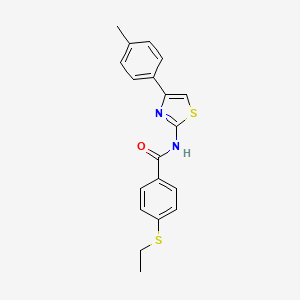

![N'-[[3-(4-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide](/img/structure/B2805468.png)

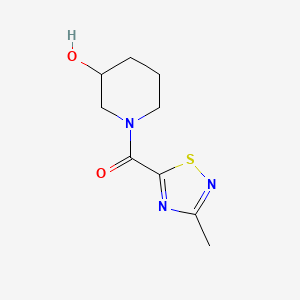

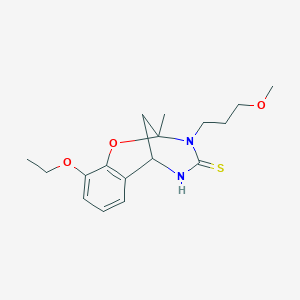

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2805472.png)

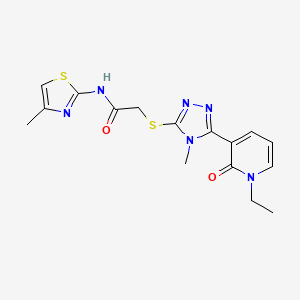

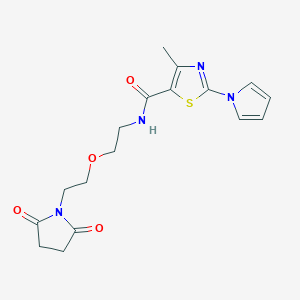

![2-Chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2805474.png)

![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)

![9-cyclohexyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805488.png)